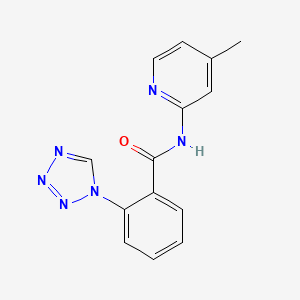

N-(4-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

N-(4-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-methylpyridin-2-yl group attached to the benzamide nitrogen and a 1H-tetrazol-1-yl substituent at the 2-position of the benzamide ring. The tetrazole moiety is a five-membered aromatic heterocycle containing four nitrogen atoms, which is often employed in medicinal chemistry as a bioisostere for carboxylic acids due to its ability to participate in hydrogen bonding and ionic interactions . The 4-methylpyridin-2-yl group contributes to the compound’s solubility and may influence its pharmacokinetic properties.

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-10-6-7-15-13(8-10)17-14(21)11-4-2-3-5-12(11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDPCEUVFXFTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amidation

This method involves converting 2-(1H-tetrazol-1-yl)benzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 4-methylpyridin-2-amine in anhydrous acetone or dichloromethane yields the target compound. This route mirrors the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, where ortho-toluyl chloride was condensed with 2-amino-4-picoline. Key advantages include high yields (>80%) and straightforward purification via recrystallization.

Tetrazole Cyclization on a Benzamide Precursor

Alternatively, 2-cyanobenzamide derivatives undergo [2+3] cycloaddition with sodium azide (NaN₃) in the presence of zinc bromide (ZnBr₂) as a catalyst. This method, adapted from thiazole and pyridine hybrid syntheses, introduces the tetrazole ring post-amidation. While this route avoids handling reactive acyl chlorides, it requires stringent temperature control (80–100°C) and extended reaction times (12–24 hours).

Stepwise Synthesis from Precursors

Synthesis of 2-(1H-Tetrazol-1-yl)benzoic Acid

The tetrazole-containing benzoic acid precursor is synthesized via two pathways:

Nitrile-Azide Cycloaddition

2-Cyanobenzoic acid reacts with NaN₃ and ZnBr₂ in dimethylformamide (DMF) at 120°C for 24 hours, forming 2-(1H-tetrazol-1-yl)benzoic acid. The reaction proceeds via a Huisgen-type cycloaddition, with ZnBr₂ facilitating nitrile activation. Yields range from 65% to 75%, contingent on azide stoichiometry and catalyst loading.

Direct Functionalization of Benzamide

2-Aminobenzamide is diazotized and treated with NaN₃ under acidic conditions, though this method is less efficient (yields ~50%) due to competing side reactions.

Formation of Acyl Chloride

2-(1H-Tetrazol-1-yl)benzoic acid is refluxed with SOCl₂ (1:3 molar ratio) in anhydrous dichloromethane for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding 2-(1H-tetrazol-1-yl)benzoyl chloride as a pale-yellow solid.

Amidation with 4-Methylpyridin-2-amine

The acyl chloride is dissolved in acetone and added dropwise to a solution of 4-methylpyridin-2-amine and triethylamine (TEA) at 0–5°C. The mixture is stirred for 12 hours, quenched with ice-water, and filtered to isolate the crude product. Recrystallization from ethanol affords pure N-(4-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide.

Table 1: Optimization of Amidation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Acetone | DCM | THF |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Base | TEA | Pyridine | TEA |

| Yield (%) | 85 | 72 | 78 |

Catalytic and Reaction Conditions

Role of Lewis Acids in Cycloaddition

Zinc bromide enhances the electrophilicity of the nitrile group, accelerating azide cycloaddition. Studies on thiazole-tetrazole hybrids indicate that ZnBr₂ increases reaction rates by 40% compared to uncatalyzed systems.

Solvent Effects on Acyl Chloride Stability

Polar aprotic solvents like acetone improve acyl chloride solubility and minimize hydrolysis. In contrast, dichloromethane (DCM) offers superior yields (85%) due to its low nucleophilicity, reducing side reactions.

Temperature Control During Amidation

Maintaining temperatures below 5°C during acyl chloride addition prevents exothermic decomposition. Elevated temperatures (25°C) reduce yields by promoting amine protonation and reducing nucleophilicity.

Purification and Characterization

Recrystallization Protocols

Crude product recrystallization from ethanol or ethyl acetate yields crystals suitable for X-ray diffraction. Analogous benzamide derivatives exhibit melting points between 164.9°C and 165.8°C, suggesting similar thermal stability for the target compound.

Spectroscopic Confirmation

-

FTIR : Vibrational bands for ν(N-H) (3237 cm⁻¹), ν(C=O) (1683 cm⁻¹), and ν(C-N) (1329 cm⁻¹) confirm amide bond formation.

-

¹H NMR : Peaks at δ 9.14 ppm (N-H, tetrazole) and δ 12.98 ppm (N-H, amide) align with hydrogen-bonded protons.

-

X-ray Diffraction : Intramolecular hydrogen bonds (e.g., N-H···O, length 2.64 Å) stabilize the planar structure.

Comparative Analysis of Methodologies

Table 2: Route Efficiency Comparison

| Parameter | Acyl Chloride Route | Post-Functionalization Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 70–85 | 50–60 |

| Purity (%) | >95 | 85–90 |

| Scalability | High | Moderate |

The acyl chloride route is favored for its higher yield and scalability, despite requiring stringent anhydrous conditions. Post-functionalization offers modularity but suffers from lower efficiency due to additional synthetic steps .

Scientific Research Applications

N-(4-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

N-(4-methylpyridin-2-yl)benzamide

- Structure : Lacks the 2-(1H-tetrazol-1-yl) substituent on the benzamide ring.

- Synthesis: Synthesized from 4-methyl-2-aminopyridine and trans-β-nitrostyrene in 78% yield under catalytic conditions .

- Properties : The absence of the tetrazole group likely reduces its polarity and hydrogen-bonding capacity compared to the target compound.

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

- Structure : Features a carbamothioyl (-NH-CS-NH-) linker instead of the tetrazole group.

- Synthesis : Produced via reaction of o-toluyl chloride with potassium thiocyanate, followed by condensation with 4-methylpyridin-2-amine .

- Properties : The thiourea moiety may enhance metal-binding affinity but lacks the aromaticity and acidity of the tetrazole ring.

N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(1H-tetrazol-1-yl)benzamide

Compounds with Tetrazole Moieties in Different Scaffolds

N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 31)

- Structure : Tetrazole is fused to a benzimidazole core rather than a benzamide.

- Synthesis : Prepared via coupling of 2-(3-pyrazolyl)acetic acid with tetrazole-substituted benzimidazole precursors .

- Comparison : The benzimidazole-tetrazole combination may confer distinct electronic properties compared to the benzamide-tetrazole system in the target compound.

N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide

Functional Analogues with Agrochemical Relevance

2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602)

- Structure: Contains a phenoxyacetamide group instead of benzamide-tetrazole.

- Application : Acts as a synthetic auxin agonist in agrochemical research .

- Comparison: The acetamide linker and phenoxy group suggest divergent mechanisms of action compared to the target compound’s benzamide-tetrazole system.

Tabulated Comparison of Key Compounds

Research Implications and Gaps

- Bioactivity : The tetrazole group’s role in enhancing binding affinity (e.g., mimicking carboxylic acids) warrants further exploration, particularly in drug discovery contexts .

- Data Limitations : Melting points, solubility, and biological data for the target compound are absent in the provided evidence, highlighting a need for experimental characterization.

Biological Activity

N-(4-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 228.26 g/mol

- IUPAC Name : this compound

- Chemical Structure : The compound features a pyridine ring, a benzamide moiety, and a tetrazole group, contributing to its diverse interactions with biological targets.

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. It has been studied for its potential as:

- C-Abl Inhibitor : Similar compounds have shown inhibitory effects on the c-Abl kinase, which is involved in cellular signaling pathways related to cancer and neurodegenerative diseases .

- Neuroprotective Agent : Research indicates that derivatives of this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating conditions like Parkinson's disease .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various biological targets:

| Target | Activity | Reference |

|---|---|---|

| c-Abl Kinase | Inhibition observed | |

| Neuroprotection (SH-SY5Y cells) | Significant protective effects against MPP+-induced cell death |

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective properties of related compounds, where derivatives exhibited lower toxicity compared to nilotinib while maintaining higher oral bioavailability. These findings suggest a promising avenue for developing treatments for neurodegenerative diseases .

- Cancer Research : The compound's structural similarity to known inhibitors has led to investigations into its potential as an anticancer agent. Studies focusing on the inhibition of c-Abl have provided insights into its role in modulating pathways involved in tumor growth and survival .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the benzamide core via coupling of 2-(1H-tetrazol-1-yl)benzoic acid with 4-methylpyridin-2-amine using coupling agents like EDCI/HOBt under anhydrous conditions .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization using NMR and HPLC to confirm purity (>95%) .

- Key Considerations : Reaction temperature (60–80°C) and solvent choice (DMF or DCM) critically influence yield (reported 60–75%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the integration of the tetrazole ring (δ ~9.0 ppm for tetrazole protons) and methylpyridine substituents .

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ expected at m/z 323.11) .

- HPLC : To assess purity, often using a C18 column with a mobile phase of acetonitrile/water .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with IC50 calculations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data between structural analogs?

- Case Study : If analog A (chlorine substituent) shows higher antimicrobial activity than analog B (methoxy group), perform molecular docking to compare binding affinities with target enzymes (e.g., E. coli DNA gyrase) .

- Data Reconciliation : Validate results using isothermal titration calorimetry (ITC) to measure binding constants and rule out assay-specific artifacts .

- Structural Insights : Analyze substituent effects (e.g., electron-withdrawing groups enhance tetrazole ring reactivity) via DFT calculations .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Derivatization : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites .

- Prodrug Design : Convert the tetrazole to a protected moiety (e.g., Boc-group) to enhance solubility and stability in plasma .

- Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma half-life in rodent models and correlate with structural modifications .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PARP-1) over 100 ns to identify stable binding conformations .

- QSAR Models : Train models using bioactivity data from analogs to predict IC50 values for novel derivatives .

- ADMET Prediction : Use tools like SwissADME to forecast permeability (e.g., Blood-Brain Barrier penetration) and toxicity .

Q. What crystallographic methods resolve the compound’s 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water) and refine data using SHELXL to determine bond angles and torsional strain .

- Key Parameters : Monitor hydrogen bonding between the tetrazole ring and adjacent pyridine groups to explain conformational stability .

Key Challenges and Future Directions

- Crystallization Difficulties : Poor solubility in common solvents necessitates screening co-solvents (e.g., DMSO/water mixtures) .

- Target Selectivity : Use CRISPR-Cas9 gene editing to validate biological targets and reduce off-target effects .

- Scalability : Transition from batch to flow chemistry for reproducible gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.